Fimasartan-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

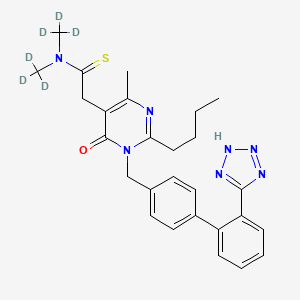

Molecular Formula |

C27H31N7OS |

|---|---|

Molecular Weight |

507.7 g/mol |

IUPAC Name |

2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-bis(trideuteriomethyl)ethanethioamide |

InChI |

InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32)/i3D3,4D3 |

InChI Key |

AMEROGPZOLAFBN-LIJFRPJRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=S)CC1=C(N=C(N(C1=O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC)C)C([2H])([2H])[2H] |

Canonical SMILES |

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Fimasartan-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Fimasartan-d6, a deuterium-labeled internal standard essential for pharmacokinetic and metabolic studies of the angiotensin II receptor antagonist, Fimasartan. This document details the synthetic pathways, experimental protocols, and purification techniques, supported by quantitative data and workflow visualizations.

Introduction to Fimasartan and its Deuterated Analog

Fimasartan is a non-peptide angiotensin II receptor antagonist utilized in the management of hypertension. To facilitate accurate quantification in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard, this compound, is employed. The deuterium atoms are strategically incorporated into the N,N-dimethylamino ethanethioamide moiety of the molecule, providing a distinct mass shift for mass spectrometric analysis without significantly altering the physicochemical properties of the compound.

Synthesis of this compound

The synthesis of this compound follows a multi-step pathway analogous to the synthesis of Fimasartan, with the key difference being the introduction of the deuterium label at a specific amidation step. The most common synthetic routes proceed through key intermediates, and the deuterium labeling is achieved by using a deuterated reagent.

Synthetic Pathway Overview

The general synthetic strategy involves the construction of the pyrimidinone core, followed by N-alkylation with a biphenylmethyl moiety and subsequent functional group transformations to introduce the thioamide side chain. The deuterium label is incorporated during the formation of the amide bond using deuterated dimethylamine.

Fimasartan-d6: A Technical Guide to Certificate of Analysis Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for Fimasartan-d6, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Fimasartan in pharmacokinetic and metabolic studies. This document outlines the key quality attributes, analytical methodologies employed for their determination, and the expected acceptance criteria for a high-purity reference standard.

This compound is essential for bioanalytical assays, where it is used to correct for variability in sample preparation and instrument response.[1] Its structural similarity to Fimasartan, with the strategic replacement of six hydrogen atoms with deuterium, ensures it co-elutes and ionizes similarly while being distinguishable by mass spectrometry.

Core Specifications and Analytical Methods

The CoA for this compound provides a comprehensive summary of its identity, purity, and quality. The following table summarizes the typical tests, specifications, and analytical techniques used in the certification of this reference material.

| Test Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |

| Mass Spectrum | Consistent with the expected molecular weight | Mass Spectrometry (MS) |

| Molecular Formula | C₂₇H₂₅D₆N₇OS | Elemental Analysis / High-Resolution Mass Spectrometry |

| Molecular Weight | 507.69 g/mol | Mass Spectrometry |

| Residual Solvents | To be reported (conforming to ICH Q3C) | Gas Chromatography (GC) |

| Water Content | To be reported | Karl Fischer Titration |

| Storage Condition | 2-8°C for long-term storage | - |

Experimental Protocols

The analytical methods listed in the CoA are based on established principles of pharmaceutical analysis. Below are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The purity of this compound is a critical parameter and is typically determined by Reverse-Phase HPLC (RP-HPLC).

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where Fimasartan exhibits maximum absorbance (e.g., 262 nm).

-

Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Molecular Weight Confirmation

Mass spectrometry is used to confirm the identity and molecular weight of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is a common technique for molecules like Fimasartan.

-

Analysis Mode: The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Expected Mass: The expected mass for the [M+H]⁺ ion of this compound would be approximately 508.7 m/z. High-resolution mass spectrometry can provide a more accurate mass measurement to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of this compound and verifying the positions of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6 or CDCl₃).

-

¹H NMR: The spectrum will show the characteristic peaks for the non-deuterated protons in the molecule. The absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.

-

¹³C NMR: The spectrum provides information on the carbon framework of the molecule.

Workflow and Data Visualization

The following diagrams illustrate the typical workflow for the certification of a this compound reference standard and the logical relationship of the analytical tests.

Caption: Workflow for this compound Reference Standard Certification.

Caption: Logical Relationship of Key Analytical Tests for this compound.

This guide provides a foundational understanding of the specifications and analytical scrutiny applied to this compound. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.

References

Fimasartan-d6 Stability Profile and Degradation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fimasartan is an angiotensin II receptor antagonist used for the treatment of hypertension. Fimasartan-d6 is its deuterated analog, commonly utilized as an internal standard in pharmacokinetic and analytical studies to ensure accurate quantification. A thorough understanding of the stability profile and degradation pathways of Fimasartan is critical for the development of stable pharmaceutical formulations and for the accurate interpretation of analytical data. This guide provides a comprehensive overview of the stability of Fimasartan under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, based on published forced degradation studies.

Quantitative Stability Profile

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following table summarizes the quantitative results from forced degradation studies performed on Fimasartan.

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |

| Acidic | 0.1N Hydrochloric Acid | 60 minutes | Not Specified | 10.2% | [1] |

| Alkaline | 0.1N Sodium Hydroxide | 60 minutes | Not Specified | 8.5% | [1] |

| Oxidative | 3% Hydrogen Peroxide | 60 minutes | Not Specified | 15.6% | [1] |

| Oxidative | 30% Hydrogen Peroxide | 48 hours | Room Temperature | 75.4% | [2] |

| Thermal | Heat | 60 minutes | 60°C | No Degradation | [3] |

| Photolytic | UV Light | 60 minutes | Not Specified | No Degradation | [3] |

Degradation Pathways

The primary degradation pathway identified for Fimasartan under stress conditions is oxidation.

Oxidative Degradation

Under oxidative stress, particularly with hydrogen peroxide, Fimasartan undergoes oxidation of the thiocarbonyl group to a carbonyl group, forming an amide. This major degradation product has been identified and characterized using LC-MS, NMR, and IR spectroscopy.[2]

Oxidative degradation pathway of Fimasartan.

Experimental Protocols

The following sections detail the methodologies employed in the forced degradation studies of Fimasartan.

Preparation of Stock Solution

A standard stock solution of Fimasartan is prepared by accurately weighing and dissolving the compound in a suitable solvent, typically acetonitrile or methanol, to a concentration of 1000 µg/ml.[3]

Forced Degradation Studies

-

Pipette 1 ml of the Fimasartan stock solution into a 10 ml volumetric flask.

-

Add 1 ml of 0.1N Hydrochloric acid.

-

Make up the volume to 10 ml with acetonitrile.

-

Keep the solution for 60 minutes at room temperature.

-

Analyze the resulting solution using a stability-indicating HPLC method.[3]

-

Pipette 1 ml of the Fimasartan stock solution into a 10 ml volumetric flask.

-

Add 1 ml of 0.1N Sodium hydroxide.

-

Make up the volume to 10 ml with acetonitrile.

-

Keep the solution for 60 minutes at room temperature.

-

Analyze the resulting solution using a stability-indicating HPLC method.[3]

-

Pipette 1 ml of the Fimasartan stock solution into a 10 ml volumetric flask.

-

Add 1 ml of 3% (v/v) hydrogen peroxide solution.

-

Make up the volume to 10 ml with acetonitrile.

-

Keep the solution for 60 minutes at room temperature.

-

Analyze the resulting solution using a stability-indicating HPLC method.[3]

-

Dissolve Fimasartan in a suitable solvent.

-

Add 10 ml of 30% (v/v) hydrogen peroxide.

-

Keep the solution at room temperature for 48 hours.

-

Dilute the sample to the required concentration for analysis.

-

Analyze using analytical HPLC and preparative HPLC for isolation of the degradation product.[2]

-

Pipette 1 ml of the Fimasartan stock solution into a 10 ml volumetric flask.

-

Make up the volume to 10 ml with acetonitrile.

-

Place the solution in a hot air oven maintained at 60°C for 60 minutes.

-

Analyze the resulting solution using a stability-indicating HPLC method.[3]

-

Pipette 1 ml of the Fimasartan stock solution into a 10 ml volumetric flask.

-

Make up the volume to 10 ml with acetonitrile.

-

Place the solution in a UV cabinet for 60 minutes.

-

Analyze the resulting solution using a stability-indicating HPLC method.[3]

Analytical Method

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically used for the analysis of Fimasartan and its degradation products. A common method employs a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid) in an isocratic elution mode. Detection is commonly performed using a UV detector at approximately 265 nm.[4]

Experimental Workflows

The following diagram illustrates a typical workflow for a forced degradation study.

General workflow for forced degradation studies.

Conclusion

The available data indicates that Fimasartan is relatively stable under thermal and photolytic conditions but is susceptible to degradation under acidic, alkaline, and particularly oxidative stress. The primary oxidative degradation pathway involves the conversion of the thiocarbonyl group to a carbonyl group. As this compound is structurally very similar to Fimasartan, a similar stability profile is expected. This information is crucial for the development of stable formulations and for ensuring the accuracy of analytical methods that use this compound as an internal standard. Researchers and drug development professionals should consider these degradation pathways and stability profiles when handling and analyzing Fimasartan and its deuterated analogs.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to Fimasartan-d6 Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Fimasartan-d6, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Fimasartan in biological matrices. By understanding the fragmentation behavior of this compound, researchers can develop and validate robust bioanalytical methods essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document details the experimental protocols, presents quantitative data in a clear and structured format, and visualizes the proposed fragmentation pathways.

Introduction to Fimasartan and the Role of Deuterated Internal Standards

Fimasartan is a potent and selective non-peptide angiotensin II receptor antagonist used for the treatment of hypertension.[1] Accurate measurement of Fimasartan concentrations in plasma and other biological samples is paramount for clinical and preclinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity and specificity.[2][3]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in LC-MS/MS assays. This compound is chemically identical to Fimasartan but has six deuterium atoms incorporated into its structure. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation, effectively compensating for matrix effects and variations in instrument response.

Experimental Protocols for Fimasartan Analysis

The following section outlines a typical experimental protocol for the analysis of Fimasartan using LC-MS/MS, based on methodologies reported in the scientific literature.[4][5][6][7]

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is commonly employed for the extraction of Fimasartan from plasma samples.

-

To 50 µL of plasma, add 10 µL of this compound internal standard solution.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Liquid Chromatography (LC)

Chromatographic separation is typically achieved using a reversed-phase column with a gradient elution.

-

LC System: Agilent 1200 Series or equivalent

-

Column: Phenyl-Hexyl column (e.g., Luna® 5 µm, 50 mm × 2.0 mm) or a C18 column.[5]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.25 mL/min[5]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

Mass Spectrometry (MS)

Tandem mass spectrometry is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC-MS/MS system or equivalent.[4]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Gas Temperature: 250°C

-

Nebulizer Pressure: 20 psi

Mass Spectrometry Fragmentation Data

The fragmentation of Fimasartan and the inferred fragmentation of this compound are detailed below. The primary fragmentation pathway involves the cleavage of the ether linkage and the loss of the tetrazole group.

Fimasartan Fragmentation

The protonated molecule of Fimasartan ([M+H]⁺) has a mass-to-charge ratio (m/z) of 502.2.[6][7] Upon collision-induced dissociation (CID), it generates several characteristic product ions.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 502.2 | 207.1 | C₁₄H₁₅N₅O |

| 502.2 | 221.2 | C₁₄H₁₅N₅ |

Inferred this compound Fragmentation

Assuming the six deuterium atoms are located on the n-butyl group, the precursor ion of this compound ([M+H]⁺) will have an m/z of 508.2. The fragmentation pattern is expected to be similar to that of Fimasartan, with a corresponding mass shift in the fragments containing the deuterated butyl group.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss |

| 508.2 | 213.1 | C₁₄H₉D₆N₅O |

| 508.2 | 221.2 | C₁₄H₉D₆N₅ |

Visualization of the Fragmentation Pathway

The following diagrams, generated using the DOT language, illustrate the logical workflow of the sample analysis and the proposed fragmentation pathway of Fimasartan.

Caption: Experimental workflow for Fimasartan analysis.

Caption: Proposed fragmentation of Fimasartan.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of Fimasartan and its deuterated analog, this compound. The provided experimental protocols and fragmentation data serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics. The logical and visual representation of the analytical workflow and fragmentation pathways aims to facilitate the development and implementation of robust and reliable bioanalytical methods for Fimasartan quantification. Further high-resolution mass spectrometry studies would be beneficial to confirm the exact elemental composition of the fragment ions and to further elucidate the fragmentation mechanism.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. ajpaonline.com [ajpaonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of fimasartan, a novel antihypertensive agent, and its active metabolite in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kinetic Isotope Effect of Fimasartan-d6: A Theoretical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

Abstract

Fimasartan, a potent angiotensin II receptor blocker (ARB), is an effective treatment for hypertension.[1][2] Its metabolic pathway, primarily mediated by cytochrome P450 (CYP) enzymes, presents an opportunity to explore the therapeutic potential of the kinetic isotope effect (KIE).[3][4] This technical guide explores the theoretical basis for the kinetic isotope effect of a deuterated analog, Fimasartan-d6. While this compound is currently utilized as an internal standard in analytical and pharmacokinetic research, this document outlines the scientific rationale and experimental methodologies to investigate its potential for an altered pharmacokinetic profile as a therapeutic agent.[5][6][7] By substituting specific hydrogen atoms with deuterium, it is hypothesized that the metabolic rate of Fimasartan can be attenuated, potentially leading to improved pharmacokinetic properties. This guide provides a comprehensive overview of Fimasartan's known metabolic pathways, detailed hypothetical experimental protocols to quantify the kinetic isotope effect, and the potential implications for drug development.

Introduction to the Kinetic Isotope Effect in Drug Development

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[8][9] In pharmaceutical sciences, the substitution of hydrogen with its heavier, stable isotope, deuterium, has emerged as a strategy to favorably modify the metabolic profiles of drugs.[10][11][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions involving the cleavage of a C-D bond in the rate-determining step of a metabolic pathway can proceed more slowly.[13] This can lead to a decreased rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure, and a more consistent pharmacokinetic profile.[14]

Fimasartan: Mechanism of Action and Metabolism

Fimasartan exerts its antihypertensive effect by selectively blocking the angiotensin II receptor type 1 (AT1), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[15][16][17] The metabolism of Fimasartan is a key determinant of its pharmacokinetic profile and is primarily carried out by the cytochrome P450 system.

Signaling Pathway of Fimasartan

Fimasartan interrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. The following diagram illustrates the mechanism of action of Fimasartan.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fimasartan: A new armament to fight hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of cytochrome P450 enzymes in fimasartan metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. theclinivex.com [theclinivex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Portico [access.portico.org]

- 15. Fimasartan - Wikipedia [en.wikipedia.org]

- 16. selleckchem.com [selleckchem.com]

- 17. Fimasartan | C27H31N7OS | CID 9870652 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Pharmacokinetic Study of Fimasartan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic study of Fimasartan, a potent angiotensin II receptor antagonist. The following sections detail the experimental procedures for sample analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and summarize key pharmacokinetic parameters from published studies. While the detailed protocol describes the use of a structural analog internal standard (BR-A-563) as documented in validated methods, the use of a stable isotope-labeled internal standard such as Fimasartan-d6 is highly recommended for enhanced accuracy and precision.[1][2][3]

Introduction to Fimasartan Pharmacokinetics

Fimasartan is an orally administered, selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[4] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Fimasartan is rapidly absorbed after oral administration, with time to maximum plasma concentration (Tmax) typically observed between 0.5 and 3 hours.[5] The terminal half-life (t1/2) of Fimasartan ranges from 5 to 16 hours, making it suitable for once-daily dosing.[5] The primary route of elimination is through biliary excretion, with less than 3% of the drug excreted in urine.[6][7]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of Fimasartan obtained from various clinical studies.

Table 1: Pharmacokinetic Parameters of Fimasartan in Healthy Volunteers after Single Oral Administration.

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |

| 60 mg | 281.9 ± 142.5 | 0.75 (0.5-6.0) | - | - | [7] |

| 120 mg | 457.7 ± 118.3 | 1.0 (0.5-3.0) | - | - | [7] |

Data are presented as mean ± standard deviation or median (range).

Table 2: Pharmacokinetic Parameters of Fimasartan in Patients with Hypertension.

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |

| 60 mg | - | 1.0 (0.5-4.0) | - | 5.8 (4.4-7.9) | - |

| 20-180 mg | - | 0.5-1.3 | - | 7-10 | - |

Data are presented as median (range).

Experimental Protocols

This section provides a detailed methodology for the quantification of Fimasartan in human plasma using LC-MS/MS.

Materials and Reagents

-

Fimasartan reference standard

-

This compound (recommended) or BR-A-563 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

Liquid Chromatography system (e.g., Agilent 1200 series or equivalent)

-

Tandem Mass Spectrometer (e.g., API-4000 or equivalent)

-

Analytical column (e.g., Phenyl-Hexyl, 5 µm, 50 mm × 2.0 mm or Hypersil GOLD C18, 5µm, 100 x 4.6 mm)[8][9]

Preparation of Stock and Working Solutions

-

Fimasartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fimasartan reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound or BR-A-563 in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample in a polypropylene tube, add 100 µL of the internal standard working solution (e.g., 50 ng/mL in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.[10]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.25 mL/min[8]

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, and stability.[5][10]

Visualizations

Signaling Pathway

Caption: Mechanism of action of Fimasartan in the Renin-Angiotensin System.

Experimental Workflow

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. scispace.com [scispace.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Pharmacokinetics and metabolite profiling of fimasartan, a novel antihypertensive agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neuroquantology.com [neuroquantology.com]

- 10. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioanalytical Method for Fimasartan Quantification in Human Plasma using LC-MS/MS with Fimasartan-d6 as an Internal Standard

Application Note & Protocol

This document provides a detailed protocol for the quantitative determination of Fimasartan in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Fimasartan-d6, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.[1]

Introduction

Fimasartan is a potent, non-peptide angiotensin II receptor antagonist used for the treatment of hypertension.[2] Accurate and reliable quantification of Fimasartan in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[3][4] This application note describes a robust and sensitive LC-MS/MS method for the analysis of Fimasartan in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Fimasartan reference standard

-

This compound (Internal Standard)[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Human plasma (blank)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used. Specific models and manufacturers may vary, but the system should be capable of performing gradient elution and multiple reaction monitoring (MRM).

Chromatographic Conditions

The following table summarizes the liquid chromatography conditions for the separation of Fimasartan and this compound.

| Parameter | Condition |

| Column | Phenyl-Hexyl column (e.g., Luna® 5 µm, 50 mm x 2.0 mm) or Hypersil GOLD C18 (5µm, 100 x 4.6 mm)[2][5] |

| Mobile Phase A | 0.1% Formic acid in water or 2 mM Ammonium formate (pH 4.0)[2][5] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or Methanol[2][5] |

| Flow Rate | 0.25 mL/min or 0.5 mL/min[2][5] |

| Injection Volume | 5 µL or 10 µL |

| Column Temperature | 40°C[2] |

| Run Time | Approximately 3 minutes[2] |

Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The optimal multiple reaction monitoring (MRM) transitions for Fimasartan and its internal standard are listed below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Fimasartan | 502.2 / 500.2 | 207.1 / 221.2[5][6][7] |

| This compound | 507.7 (calculated) | To be optimized, likely 207.1 or 213.1 |

Note: The exact MRM transition for this compound should be determined by direct infusion and optimization on the specific mass spectrometer being used. The precursor ion is based on the molecular weight of this compound (507.69 g/mol ). The product ion will likely be similar to that of Fimasartan, with a potential mass shift if the deuterium labels are on the fragmented portion.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Fimasartan and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Fimasartan stock solution with 50% methanol to create working solutions for calibration standards and QC samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 50 ng/mL.[8]

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Fimasartan working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation (Protein Precipitation Method)

This is a simple and rapid method for sample cleanup.

References

- 1. veeprho.com [veeprho.com]

- 2. neuroquantology.com [neuroquantology.com]

- 3. Pharmacokinetic and bioequivalence study comparing a fimasartan/rosuvastatin fixed-dose combination with the concomitant administration of fimasartan and rosuvastatin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fully Validated Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma [jstage.jst.go.jp]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Accurate Quantification of Fimasartan using Fimasartan-d6 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fimasartan is a potent and selective angiotensin II receptor blocker (ARB) utilized for the management of hypertension.[1] Accurate quantification of fimasartan in biological matrices is paramount for drug metabolism and pharmacokinetic (DMPK) studies to ensure the safety and efficacy of new drug formulations. The use of a stable isotope-labeled internal standard, such as Fimasartan-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The deuterium-labeled this compound exhibits similar physicochemical properties to the parent drug, ensuring comparable extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation, leading to highly accurate and precise quantification.[2]

This document provides detailed application notes and protocols for the use of this compound in the accurate quantification of fimasartan in plasma samples. It includes a comprehensive experimental workflow, from sample preparation to LC-MS/MS analysis, alongside representative quantitative data and visualizations of relevant biological pathways.

Quantitative Data Presentation

The following table summarizes the key pharmacokinetic parameters of fimasartan from a bioequivalence study. While the specific use of this compound as the internal standard is not explicitly stated in the cited study, the methodology is consistent with the use of a stable isotope-labeled internal standard for such regulatory-focused bioanalytical assays.[1]

| Parameter | Fimasartan (Test Formulation - FDC) | Fimasartan (Reference Formulation - Co-administered) |

| Cmax (ng/mL) | 1.0399 | --- |

| AUC0–t (ng·h/mL) | 0.9999 | --- |

| 90% CI for Cmax | 0.8665–1.2479 | --- |

| 90% CI for AUC0–t | 0.9391–1.0646 | --- |

| FDC: Fixed-Dose Combination. Data represents the geometric mean ratio (GMR) of the test to reference formulation.[1] |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient protein precipitation method for the extraction of fimasartan from human plasma.

Materials:

-

Human plasma samples containing fimasartan

-

This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)

-

Working IS solution (e.g., 100 ng/mL in acetonitrile)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 50 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the working this compound internal standard solution (100 ng/mL in acetonitrile) to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to precipitate plasma proteins.

-

Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a validated UPLC-MS/MS method for the quantification of fimasartan.[3] The parameters can be adapted for use with this compound.

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

Chromatographic Conditions:

-

Column: Phenyl-Hexyl column (e.g., Luna® 5 µm, 50 mm × 2.0 mm)[4]

-

Mobile Phase A: 0.1% formic acid in distilled water[4]

-

Mobile Phase B: 0.1% formic acid in 100% acetonitrile[4]

-

Flow Rate: 0.25 mL/min[4]

-

Gradient: A gradient elution is typically used to ensure good separation from endogenous plasma components. The specific gradient profile should be optimized for the specific LC system.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Total Run Time: Approximately 6 minutes[4]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fimasartan: m/z 502.2 → 207.1[3]

-

This compound (inferred): m/z 508.2 → 207.1

-

-

Dwell Time: 200 ms

-

Collision Energy and Cone Voltage: These parameters should be optimized for the specific instrument to achieve maximum signal intensity for both fimasartan and this compound.

Calibration Curve and Quality Control

-

Prepare a series of calibration standards by spiking known concentrations of fimasartan into blank plasma.

-

The typical linear range for fimasartan is 3 to 1000 ng/mL.[3]

-

Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples to ensure the accuracy and precision of the assay.

-

The concentration of fimasartan in the unknown samples is calculated from the linear regression of the peak area ratio (fimasartan/Fimasartan-d6) versus the concentration of the calibration standards.

Visualizations

Experimental Workflow

References

- 1. Pharmacokinetic and bioequivalence study comparing a fimasartan/rosuvastatin fixed-dose combination with the concomitant administration of fimasartan and rosuvastatin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Comparison of the Pharmacokinetics of Highly Variable Drugs in Healthy Subjects Using a Partial Replicated Crossover Study: A Fixed-Dose Combination of Fimasartan 120 mg and Atorvastatin 40 mg versus Separate Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Fimasartan in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Fimasartan, a potent angiotensin II receptor antagonist, in human plasma. The method employs a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) workflow, utilizing a deuterated internal standard (IS) for accurate and precise quantification. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this document presents a summary of validation parameters and a visual representation of the experimental workflow to guide researchers in implementing this method for pharmacokinetic studies and other drug development applications.

Introduction

Fimasartan is an effective antihypertensive agent that selectively blocks the angiotensin II receptor type I (AT1).[1] To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method is crucial for the accurate determination of Fimasartan concentrations in biological matrices.[2][3][4] LC-MS/MS has become the preferred technique for such analyses due to its high sensitivity, selectivity, and speed.[5][6][7] The use of a stable isotope-labeled internal standard, such as a deuterated analog of Fimasartan, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest data quality. This protocol details a validated method for Fimasartan quantification in human plasma, adaptable for various research and clinical settings.

Experimental Protocol

This protocol is a composite method based on several validated procedures for Fimasartan analysis.[8][9][10][11][12]

Materials and Reagents

-

Fimasartan reference standard

-

Fimasartan-d4 (or other suitable deuterated Fimasartan) as an internal standard (IS)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Water, deionized or Milli-Q grade

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Stock and Working Solutions Preparation

-

Fimasartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fimasartan reference standard in methanol to achieve a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Fimasartan-d4 in methanol.

-

Fimasartan Working Solutions: Prepare a series of working solutions by serially diluting the Fimasartan stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.

-

Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[8]

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

-

Inject an aliquot (typically 5 µL) of the supernatant into the LC-MS/MS system.[8]

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Phenyl-Hexyl column (e.g., Luna®, 5 µm, 50 mm x 2.0 mm)[8][10] or C18 column (e.g., Hypersil GOLD, 5µm, 100 x 4.6 mm)[9] |

| Mobile Phase A | 0.1% Formic acid in Water[8][10] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[8] |

| Flow Rate | 0.25 mL/min[8][10] |

| Injection Volume | 5 µL |

| Column Temperature | 25°C[8] or 40°C[9] |

| Gradient Elution | A gradient elution is commonly used to ensure good separation and peak shape. A typical gradient might start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte and IS, and then return to initial conditions for re-equilibration. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4000 V[8] |

| Temperature | 600°C[8] |

| MRM Transitions | Fimasartan: m/z 502.2 → 207.1[11][12][13] or m/z 500.2 → 221.2[8][10] Fimasartan-d4 (example): m/z 506.2 → 211.1 (This is a hypothetical transition and should be optimized based on the actual deuterated standard) Internal Standard (BR-A-563): m/z 526.3 → 207.1[11][12][13] or m/z 524.3 → 204.9[8][10] |

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of Fimasartan.

Table 1: Linearity and Sensitivity

| Parameter | Value | Reference |

| Calibration Curve Range | 0.5 - 500 ng/mL | [8][10] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [8][10] |

| Correlation Coefficient (r²) | > 0.99 | [9] |

Table 2: Accuracy and Precision

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Low | < 14.9% | < 14.9% | 91.9% - 108.1% | 91.9% - 108.1% | [8][10] |

| Medium | < 14.9% | < 14.9% | 91.9% - 108.1% | 91.9% - 108.1% | [8][10] |

| High | < 14.9% | < 14.9% | 91.9% - 108.1% | 91.9% - 108.1% | [8][10] |

Note: The acceptance criteria for precision are typically within 15% CV (20% for LLOQ), and for accuracy, the mean value should be within 85% to 115% of the nominal concentration (80% to 120% for LLOQ).

Experimental Workflow Diagram

Caption: Workflow for Fimasartan analysis in human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Fimasartan in human plasma. The simple protein precipitation extraction procedure is efficient and suitable for high-throughput analysis. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic and other clinical and preclinical studies. The provided protocol and performance characteristics should serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Pharmacokinetics and metabolite profiling of fimasartan, a novel antihypertensive agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ajpaonline.com [ajpaonline.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. neuroquantology.com [neuroquantology.com]

- 10. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of fimasartan, a novel antihypertensive agent, and its active metabolite in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fully Validated Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma [jstage.jst.go.jp]

Application Notes and Protocols for Fimasartan Analysis using Fimasartan-d6

These application notes provide detailed protocols for the sample preparation of Fimasartan from biological matrices, primarily plasma, for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Fimasartan-d6 is utilized as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

Introduction

Fimasartan is a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension.[1][2][3] Accurate quantification of Fimasartan in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[4][5][6] The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis as it mimics the analyte's behavior during sample preparation and ionization, thus improving the reliability of the results.[7] The most common and efficient sample preparation technique for Fimasartan analysis is protein precipitation due to its simplicity and high-throughput nature.[5][8][9]

Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods for the analysis of Fimasartan in plasma. While the internal standards used in these specific studies may vary, the reported linearity, accuracy, and precision are indicative of the performance achievable with this compound.

| Parameter | Fimasartan | Reference |

| Linearity Range (ng/mL) | 0.5 - 500 | [5] |

| 3 - 1000 | [4][8][10] | |

| 5 - 10,000 | [9] | |

| 0.2 - 500 | [11] | |

| Intra-day Accuracy (%) | 86.9 - 98.2 | [4][8][10] |

| > 91.9 | [5] | |

| 96.64 - 109.17 | [9] | |

| 93.6 - 108.0 | [11] | |

| Inter-day Accuracy (%) | 93.3 - 100.1 | [4][8][10] |

| > 91.9 | [5] | |

| 100.74 - 106.39 | [9] | |

| 90.8 - 101.4 | [11] | |

| Intra-day Precision (%CV) | 2.0 - 3.1 | [4][8][10] |

| < 14.9 | [5] | |

| 2.05 - 13.70 | [9] | |

| 2.4 - 4.4 | [11] | |

| Inter-day Precision (%CV) | 0.8 - 8.0 | [4][8][10] |

| < 14.9 | [5] | |

| 3.76 - 9.75 | [9] | |

| 3.0 - 13.4 | [11] |

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is the most frequently cited method for Fimasartan extraction from plasma, offering a balance of simplicity and efficiency.[5][8][9]

Materials:

-

Biological plasma samples

-

Fimasartan analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Sample Thawing: Thaw plasma samples from storage (typically -80°C) to room temperature.

-

Aliquoting: Pipette 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the this compound working solution (e.g., 100 ng/mL in acetonitrile) to the plasma sample.

-

Protein Precipitation: Add 200 µL of cold acetonitrile to the tube to precipitate plasma proteins.[12]

-

Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.[12]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

-

Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into a clean tube or an HPLC vial insert.

-

Dilution (Optional but Recommended): Add 100 µL of distilled water with 0.1% formic acid to the supernatant. This helps to improve peak shape during chromatography.[12]

-

LC-MS/MS Analysis: Inject an appropriate volume (e.g., 10 µL) of the final solution into the LC-MS/MS system for analysis.[12]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by removing more matrix components, which can be beneficial for minimizing ion suppression.

Materials:

-

Biological plasma samples

-

Fimasartan analytical standard

-

This compound internal standard (IS)

-

Methyl tert-butyl ether (MTBE) or Ethyl acetate

-

Ammonium formate buffer (pH adjusted)

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)

Procedure:

-

Sample Thawing and Aliquoting: Thaw and pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 50 µL of the this compound working solution.

-

pH Adjustment: Add 50 µL of ammonium formate buffer (e.g., 5 mM, pH 4.5) to the plasma.

-

Extraction Solvent Addition: Add 600 µL of MTBE to the tube.

-

Vortexing/Mixing: Vortex the mixture vigorously for 5 minutes to facilitate the extraction of Fimasartan and the IS into the organic layer.

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, being careful not to aspirate any of the lower aqueous layer or the protein interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.

-

Vortexing: Vortex briefly to ensure the analyte is fully dissolved.

-

LC-MS/MS Analysis: Inject an appropriate volume into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by selectively adsorbing the analyte and IS onto a solid sorbent and washing away interferences. This is the most labor-intensive but most effective method for matrix effect removal.

Materials:

-

Biological plasma samples

-

Fimasartan analytical standard

-

This compound internal standard (IS)

-

SPE cartridges (e.g., Mixed-Mode Cation Exchange)

-

Phosphoric acid

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Ammonium hydroxide

-

SPE manifold

-

Evaporation system

-

Reconstitution solution

Procedure:

-

Sample Pre-treatment: Pipette 100 µL of plasma, add 50 µL of this compound IS, and dilute with 200 µL of 4% phosphoric acid in water. Vortex to mix.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash 1: Pass 1 mL of 0.1% formic acid in water through the cartridge to remove polar interferences.

-

Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar, non-basic interferences.

-

-

Elution: Elute Fimasartan and this compound from the cartridge by passing 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solution.

-

LC-MS/MS Analysis: Inject an appropriate volume into the LC-MS/MS system.

References

- 1. FimAsartaN proTeinuriA SusTaIned reduCtion in comparison with losartan in diabetic chronic kidney disease (FANTASTIC): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. selleckchem.com [selleckchem.com]

- 4. Fully Validated Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. ajpaonline.com [ajpaonline.com]

- 9. Simultaneous determination of sacubitrilat and fimasartan in rat plasma by a triple quad liquid chromatography-tandem mass spectrometry method utilizing electrospray ionization in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fully Validated Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Fimasartan in Human Plasma [jstage.jst.go.jp]

- 11. pure.skku.edu [pure.skku.edu]

- 12. Regional Absorption of Fimasartan in the Gastrointestinal Tract by an Improved In Situ Absorption Method in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Fimasartan using a Validated LC-MS/MS Method with Fimasartan-d6 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fimasartan is a non-peptide angiotensin II receptor antagonist that selectively blocks the AT1 receptor, playing a crucial role in the management of hypertension. As a potent antihypertensive agent, robust and efficient analytical methods are essential for its quantification in various biological matrices during drug discovery, development, and clinical trials. High-throughput screening (HTS) assays are particularly valuable for rapidly analyzing a large number of samples, enabling efficient pharmacokinetic and pharmacodynamic (PK/PD) studies.

This application note describes a detailed protocol for the high-throughput screening of Fimasartan in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Fimasartan-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method

The method involves a simple and rapid protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Fimasartan and its deuterated internal standard, this compound, are quantified based on their specific precursor-to-product ion transitions.

Signaling Pathway of Fimasartan

Fimasartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, initiating a cascade of intracellular signaling events that lead to increased blood pressure. By competitively inhibiting this interaction, Fimasartan prevents vasoconstriction and aldosterone secretion, resulting in a reduction in blood pressure.

Caption: Fimasartan's Mechanism of Action.

Experimental Workflow

The high-throughput screening workflow is designed for efficiency and automation compatibility. It involves parallel processing of samples from collection to data acquisition.

Troubleshooting & Optimization

Troubleshooting poor peak shape in Fimasartan LC-MS/MS analysis

Welcome to the technical support center for Fimasartan LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimental analysis, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for a successful Fimasartan analysis?

A1: A successful analysis of Fimasartan relies on optimized LC-MS/MS conditions. Below is a summary of parameters from validated methods that can serve as a starting point for your experiments.

| Parameter | HPLC Conditions | Mass Spectrometry Conditions |

| Column | C18 or Phenyl-Hexyl columns are commonly used.[1] | Ionization Mode |

| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).[1] | Acquisition Mode |

| Flow Rate | Typically in the range of 0.2 to 1.0 mL/min. | MRM Transitions |

| Injection Volume | Generally low, around 5 to 10 µL. | Internal Standard (IS) |

| Column Temperature | Often maintained at around 40°C to ensure reproducibility. |

Q2: My Fimasartan peak is tailing. What are the potential causes and how can I fix it?

A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can compromise peak integration and reduce accuracy. Here are the primary causes and solutions:

-

Secondary Interactions: Fimasartan, with its polar functional groups, can interact with active sites (e.g., free silanols) on the silica-based stationary phase.

-

Solution: Use a highly deactivated, end-capped column. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also suppress the ionization of silanol groups, minimizing these interactions.

-

-

Column Contamination or Degradation: Accumulation of matrix components from the sample or degradation of the column bed can lead to peak tailing.

-

Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

-

-

Sample Overload: Injecting too much Fimasartan can saturate the column, leading to tailing.

-

Solution: Reduce the injection volume or dilute the sample.

-

-

Extra-column Dead Volume: Excessive tubing length or poorly made connections between the column and the detector can cause peak broadening and tailing.

-

Solution: Use tubing with the smallest appropriate internal diameter and ensure all connections are secure and free of voids.

-

Q3: I am observing peak fronting for my Fimasartan analysis. What could be the reason?

A3: Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still significantly affect results.

-

Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.

-

Solution: Whenever possible, dissolve your Fimasartan standard and samples in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

-

-

Column Collapse: A sudden physical change in the column's packed bed can create channels, leading to peak fronting. This can be caused by extreme pressure or temperature changes.

-

Solution: Operate the column within the manufacturer's recommended pressure and temperature limits. If column collapse is suspected, the column will likely need to be replaced.

-

-

Sample Overload: In some cases, severe sample overload can also manifest as peak fronting.

-

Solution: As with tailing, try reducing the injection volume or sample concentration.

-

Q4: My Fimasartan peak is broad or split. What should I investigate?

A4: Broad or split peaks can indicate a variety of issues, often related to the sample introduction or the column integrity.

-

Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the peak shape.

-

Solution: Filter all samples and mobile phases before use. An in-line filter can provide additional protection. Sometimes, back-flushing the column (if permitted by the manufacturer) can dislodge particulates.

-

-

Co-elution with an Interfering Peak: A closely eluting impurity or degradation product can cause the appearance of a broad or shouldered peak. Fimasartan is known to degrade under oxidative stress, forming a major impurity that could potentially interfere.[2]

-

Solution: Review the sample preparation process to minimize degradation. Adjusting the mobile phase gradient or composition may help to resolve the two peaks.

-

-

Injector Issues: Problems with the autosampler, such as a scratched valve rotor or a partially plugged needle, can lead to distorted or split peaks.

-

Solution: Perform regular maintenance on the injector system.

-

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Fimasartan LC-MS/MS analysis.

Fimasartan Oxidative Degradation Pathway

Understanding potential degradation pathways is crucial, as degradation products can interfere with the analysis of the parent compound. Fimasartan is susceptible to oxidative degradation. The diagram below illustrates the formation of a major oxidative degradation product.

This oxidative degradation product has a different mass-to-charge ratio and may have a different retention time, which could lead to co-elution or peak shouldering if not adequately resolved chromatographically.[2]

Detailed Experimental Protocols

Sample Preparation for Fimasartan Analysis from Plasma

This protocol is a general guideline based on validated methods.

-

Protein Precipitation:

-

To 50 µL of plasma sample in a microcentrifuge tube, add a known amount of internal standard.

-

Add 100 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

-

-

Injection:

-

Inject an aliquot (e.g., 5 µL) of the supernatant for analysis.

-

Note: Always optimize sample preparation for your specific matrix and analytical instrumentation to ensure high recovery and minimize matrix effects.

References

Improving sensitivity of Fimasartan quantification with Fimasartan-d6

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Fimasartan, with a special focus on improving sensitivity using Fimasartan-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard instead of a structural analog like BR-A-563?

A1: Using a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[1] Here's why it's advantageous over a structural analog:

-

Compensates for Matrix Effects: this compound is chemically and physically almost identical to Fimasartan. This means it will co-elute and experience the same ionization suppression or enhancement in the mass spectrometer's ion source, effectively normalizing for these matrix effects.[1] A structural analog may have different ionization efficiency and be affected differently by the matrix.

-

Similar Extraction Recovery: Due to their nearly identical physicochemical properties, Fimasartan and this compound will have very similar recovery during sample preparation steps.

-

Reduced Variability: The use of a SIL-internal standard can significantly reduce the variability in your results, leading to improved precision and accuracy.[1]

-

Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) favor the use of SIL internal standards in bioanalytical method validations.[1]

Q2: I can't find any published methods using this compound. Can I still use it?

A2: Yes, absolutely. The principles of using a deuterated internal standard are well-established. You can adapt existing validated methods for Fimasartan by replacing the structural analog internal standard with this compound. You will need to optimize and validate the method with this compound according to regulatory guidelines.

Q3: Where can I obtain this compound?

Troubleshooting Guide

This guide addresses common issues you might encounter during the quantification of Fimasartan using this compound and LC-MS/MS.

High Background Noise or Poor Signal-to-Noise Ratio

Q: My baseline is very noisy, and my Fimasartan and this compound peaks are barely distinguishable. What could be the cause?

A: High background noise can originate from several sources. Here's a systematic approach to troubleshooting:

-

Contaminated Solvents or Additives: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants can introduce significant background noise.[4] Prepare fresh mobile phases.

-

Dirty Ion Source: The ion source is prone to contamination from sample matrix components. A dirty ion source can lead to a significant increase in background noise and reduced sensitivity.[5] Regularly clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's recommendations.

-

Improper Mobile Phase pH: Ensure the mobile phase pH is appropriate for Fimasartan. An incorrect pH can affect its ionization efficiency and peak shape.

-

Leaks in the LC System: Leaks can introduce air and cause pressure fluctuations, leading to a noisy baseline.[6] Check all fittings and connections for any signs of leakage.

Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatographic peaks for Fimasartan and this compound are tailing/fronting/splitting. What should I do?

A: Poor peak shape can compromise the accuracy and precision of your quantification.[7] Consider the following:

-

Column Overload: Injecting too much sample onto the column can lead to peak fronting.[7] Try diluting your sample or reducing the injection volume.

-

Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing and splitting.[8] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

-

Injection Solvent Mismatch: The composition of the solvent your sample is dissolved in should be similar to or weaker than the initial mobile phase composition. Injecting a sample in a much stronger solvent can cause peak distortion.[8]

-

Secondary Interactions: Peak tailing can also be caused by secondary interactions between the analyte and the stationary phase.[8] Adding a small amount of a competing agent (like a different amine) to the mobile phase might help.

Inconsistent Retention Times

Q: The retention times for Fimasartan and this compound are shifting between injections. How can I fix this?

A: Consistent retention times are crucial for reliable quantification. Fluctuations can be caused by:

-

Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time drift.[9]

-

Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components by the LC pump or evaporation of a volatile solvent component can cause retention time shifts.[10] Prepare fresh mobile phase and prime the LC pumps.

-

Temperature Fluctuations: The column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[11]

-

Air Bubbles in the Pump: Air bubbles in the pump heads can cause inconsistent flow rates and, consequently, shifting retention times.[9] Purge the pumps to remove any trapped air.

Matrix Effects

Q: I suspect matrix effects are impacting my results, even with this compound. How can I confirm and mitigate this?

A: While this compound is excellent at compensating for matrix effects, significant ion suppression or enhancement can still be a problem.

-

Post-Column Infusion Experiment: This experiment can help you identify regions in your chromatogram where significant ion suppression or enhancement occurs.

-

Sample Preparation Optimization: Improve your sample clean-up procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[12]

-

Chromatographic Separation: Adjust your chromatographic method to separate Fimasartan from the co-eluting matrix components that are causing the interference.

Experimental Protocols

Hypothetical Protocol for Fimasartan Quantification in Human Plasma using this compound

This protocol is a suggested starting point and should be thoroughly validated.

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. LC-MS/MS Conditions

| Parameter | Suggested Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| MS System | Triple quadrupole mass spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Fimasartan: 502.2 -> 207.1[13][14]; this compound: 508.2 -> 207.1 (hypothetical) |

| Ion Source Params. | Optimize for your instrument (e.g., Capillary voltage: 3.5 kV, Source temp: 150 °C, Desolvation temp: 400 °C) |

Quantitative Data Summary

The following table summarizes the performance of previously published LC-MS/MS methods for Fimasartan quantification. Note that these methods used a structural analog (BR-A-563) as the internal standard.

| Parameter | Method 1[8][13] | Method 2[9][15] | Method 3[14] |

| Matrix | Human Plasma | Human Plasma | Rat Plasma |

| Internal Standard | BR-A-563 | BR-A-563 | BR-A-563 |

| Linearity Range | 3 - 1000 ng/mL | 0.5 - 500 ng/mL | 0.2 - 500 ng/mL |

| LLOQ | 3 ng/mL | 0.5 ng/mL | 0.2 ng/mL |

| Intra-day Precision (%CV) | 2.0 - 3.1 | < 14.9 | 2.4 - 4.4 |

| Inter-day Precision (%CV) | 0.8 - 8.0 | < 10.5 | 3.0 - 13.4 |

| Intra-day Accuracy (%) | 86.9 - 98.2 | 91.6 - 102.7 | 93.6 - 108.0 |

| Inter-day Accuracy (%) | 93.3 - 100.1 | 91.9 - 96.8 | 90.8 - 101.4 |

Visualizations

Caption: Experimental workflow for Fimasartan quantification.

Caption: Troubleshooting logic for Fimasartan quantification.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. zefsci.com [zefsci.com]

- 5. researchgate.net [researchgate.net]